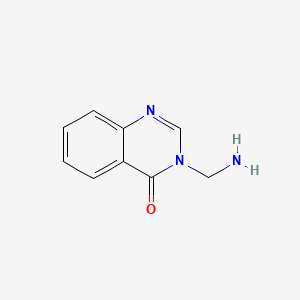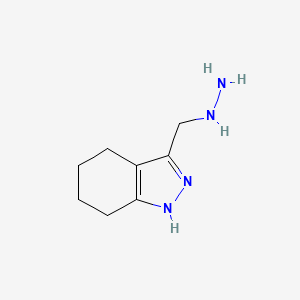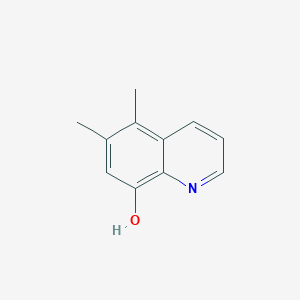
6-(Trimethylsilyl)hex-4-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trimethylsilyl)hex-4-yn-1-amine: is an organic compound with the molecular formula C9H19NSi . It is characterized by the presence of a trimethylsilyl group attached to a hexynyl chain, which in turn is bonded to an amine group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trimethylsilyl)hex-4-yn-1-amine typically involves the reaction of 6-bromohex-4-yne with trimethylsilylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-(Trimethylsilyl)hex-4-yn-1-amine can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-(Trimethylsilyl)hex-4-yn-1-amine is used as a building block in organic synthesis, particularly in the formation of carbon-nitrogen bonds
Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. Its ability to form stable carbon-nitrogen bonds makes it valuable in the development of drugs and other therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 6-(Trimethylsilyl)hex-4-yn-1-amine involves its ability to participate in nucleophilic substitution reactions. The trimethylsilyl group acts as a protecting group, allowing for selective reactions at the amine site. The compound can also undergo deprotection to reveal the free amine group, which can then participate in further chemical reactions.
Comparison with Similar Compounds
- 6-(Trimethylsilyl)hex-5-yn-1-amine
- 4-Hexyn-1-amine
Comparison: 6-(Trimethylsilyl)hex-4-yn-1-amine is unique due to the presence of the trimethylsilyl group, which provides steric protection and enhances the compound’s stability. This makes it more versatile in synthetic applications compared to similar compounds without the trimethylsilyl group. The trimethylsilyl group also imparts increased volatility, making the compound more amenable to analysis by techniques such as gas chromatography.
Properties
CAS No. |
101195-68-0 |
|---|---|
Molecular Formula |
C9H19NSi |
Molecular Weight |
169.34 g/mol |
IUPAC Name |
6-trimethylsilylhex-4-yn-1-amine |
InChI |
InChI=1S/C9H19NSi/c1-11(2,3)9-7-5-4-6-8-10/h4,6,8-10H2,1-3H3 |
InChI Key |
KXVONVDQCLRRFU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC#CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11913304.png)
![6-Chloro-1,4-dioxaspiro[4.5]decane](/img/structure/B11913312.png)


![5-Fluoro-2,4-Dihydro-Indeno[1,2-C]Pyrazole](/img/structure/B11913341.png)

![2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B11913354.png)
